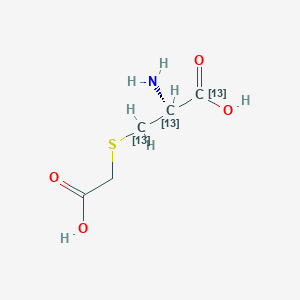
Carbocisteine-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocisteine-13C3, also known as S-Carboxymethyl-L-cysteine-13C3, is a stable isotope-labeled compound. It is a derivative of carbocisteine, a mucolytic agent used to reduce the viscosity of mucus in the respiratory tract. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of carbocisteine. This can be achieved through the alkylation of cysteine with chloroacetic acid, where the carbon atoms in the chloroacetic acid are replaced with carbon-13 isotopes . The reaction typically occurs under mild conditions, with the use of a suitable base to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and advanced purification techniques to ensure the final product meets the required standards for research and analytical applications .
化学反応の分析
Types of Reactions
Carbocisteine-13C3 undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxymethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted carbocisteine derivatives.
科学的研究の応用
Carbocisteine-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用機序
Carbocisteine-13C3 exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the glycoprotein structure of mucus, making it easier to expel. The compound targets mucus glycoproteins and disrupts their disulfide bonds, leading to a decrease in mucus viscosity . This mechanism is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .
類似化合物との比較
Similar Compounds
N-Acetylcysteine: Another mucolytic agent that reduces mucus viscosity by breaking disulfide bonds in mucus glycoproteins.
Erdosteine: A mucolytic with antioxidant properties, used to treat respiratory conditions.
Ambroxol: A mucolytic and expectorant that enhances mucus clearance from the respiratory tract.
Uniqueness of Carbocisteine-13C3
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research applications. The carbon-13 isotopes allow for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C5H9NO4S |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
(2R)-2-amino-3-(carboxymethylsulfanyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,3+1,5+1 |
InChIキー |
GBFLZEXEOZUWRN-ZHPJTALBSA-N |
異性体SMILES |
C(C(=O)O)S[13CH2][13C@@H]([13C](=O)O)N |
正規SMILES |
C(C(C(=O)O)N)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)



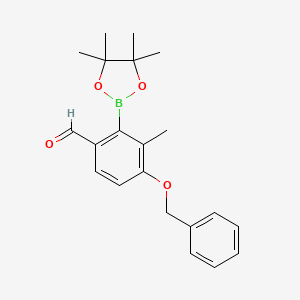
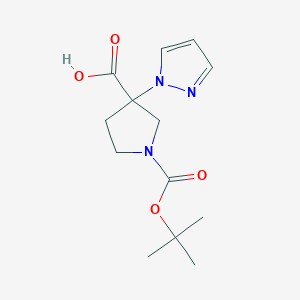
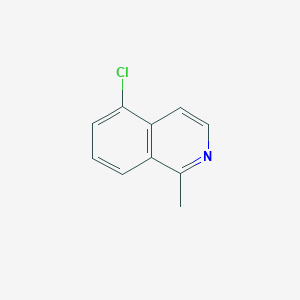
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
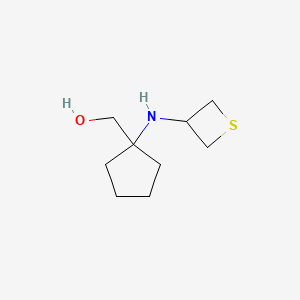
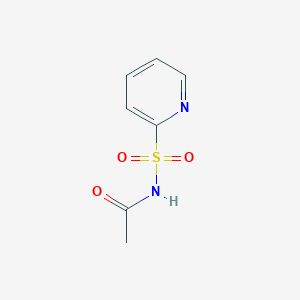
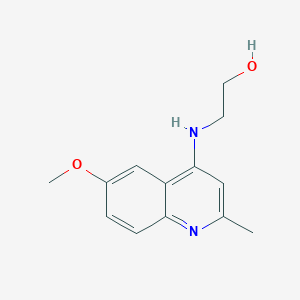
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
